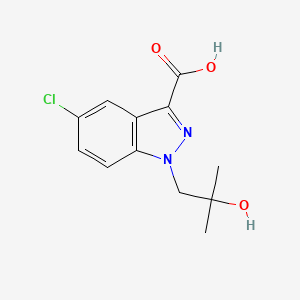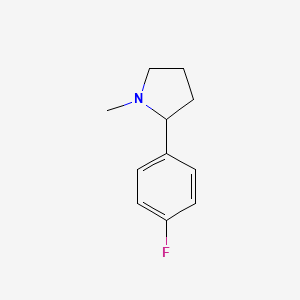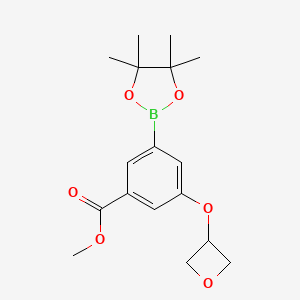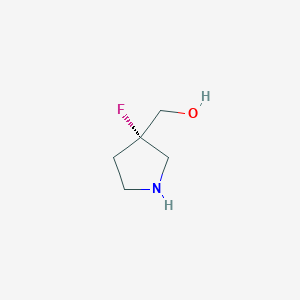
(S)-(3-Fluoropyrrolidin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Fluoropyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol . It is a fluorinated pyrrolidine derivative, which makes it an interesting compound for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of (S)-(3-Fluoropyrrolidin-3-YL)methanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(S)-(3-Fluoropyrrolidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(S)-(3-Fluoropyrrolidin-3-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may have improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-(3-Fluoropyrrolidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
(S)-(3-Fluoropyrrolidin-3-YL)methanol can be compared with other similar compounds, such as:
(S)-Pyrrolidin-3-YL)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(S)-(3-Chloropyrrolidin-3-YL)methanol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with molecular targets.
(S)-(3-Bromopyrrolidin-3-YL)methanol: Contains a bromine atom, leading to different steric and electronic effects compared to the fluorinated compound.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
[(3S)-3-fluoropyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2/t5-/m0/s1 |
InChI Key |
RWOGZQDBFUFMSJ-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@]1(CO)F |
Canonical SMILES |
C1CNCC1(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)
![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)


![6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one](/img/structure/B15235353.png)
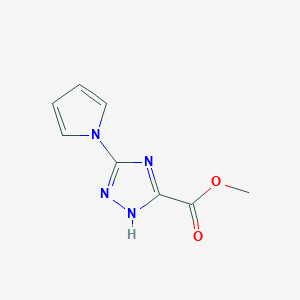
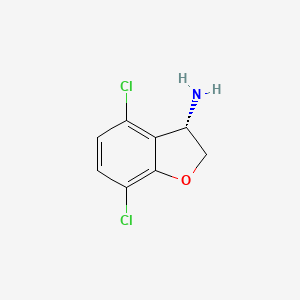
![Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B15235371.png)
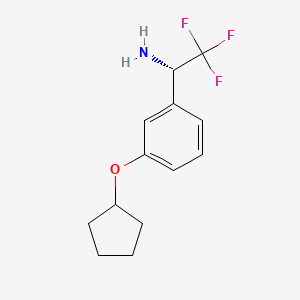
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
